Ethcathinone

Description

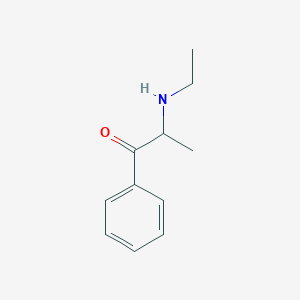

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(ethylamino)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-12-9(2)11(13)10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMHIBZGTAPASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939595 | |

| Record name | 2-(Ethylamino)-1-phenyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18259-37-5 | |

| Record name | Ethcathinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18259-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethcathinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018259375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylamino)-1-phenyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHCATHINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV3BCK77BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacology and Mechanism of Action of Ethcathinone

Monoamine Transporter Interactions and Neurotransmitter Modulation

Ethcathinone's activity is largely defined by its interaction with the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and to a lesser extent, the serotonin (B10506) transporter (SERT). These interactions lead to an increase in the extracellular concentrations of these key neurotransmitters.

Norepinephrine Transporter (NET) Inhibition and Release

Research indicates that a primary mode of action for this compound is as a moderately potent releaser of norepinephrine. wikipedia.org It acts as a substrate for the norepinephrine transporter (NET), meaning it is transported into the presynaptic neuron by NET. This process leads to a reversal of the transporter's normal function, causing an efflux of norepinephrine from the neuron into the synaptic cleft. taylorandfrancis.comnih.gov One study reported an EC50 value of 99.3 nM for norepinephrine release, highlighting its activity at this transporter. wikipedia.org Furthermore, this compound inhibits the reuptake of norepinephrine, contributing to its increased synaptic availability. nih.govcapes.gov.br

Serotonin Transporter (SERT) Interactions

Compared to its potent effects on catecholamine transporters, this compound demonstrates significantly lower activity at the serotonin transporter (SERT). taylorandfrancis.comsmw.ch This characteristic is a defining feature of methamphetamine-like cathinones, which show low inhibitory potencies at SERT. taylorandfrancis.comsmw.ch This selective action on NET and DAT over SERT distinguishes it from other classes of synthetic cathinones that have more pronounced serotonergic effects.

Comparative Analysis of Transporter Selectivity

This compound displays a clear selectivity for catecholamine transporters (NET and DAT) over the serotonin transporter (SERT). taylorandfrancis.comsmw.ch This profile aligns it with other "methamphetamine-like" cathinones. taylorandfrancis.com The higher potency for norepinephrine release and dopamine reuptake inhibition compared to its interaction with SERT is a key aspect of its pharmacological identity. wikipedia.orgtaylorandfrancis.com

| Transporter | Activity | Value (nM) | Reference |

|---|---|---|---|

| Norepinephrine Transporter (NET) | Release (EC50) | 99.3 | wikipedia.org |

| Dopamine Transporter (DAT) | Inhibition (Ki) | 1014 | wikipedia.org |

Substrate vs. Inhibitor Mechanisms at Monoamine Transporters

This compound is classified as a monoamine transporter substrate. taylorandfrancis.com This means it is transported into the presynaptic neuron by monoamine transporters, particularly NET and DAT. taylorandfrancis.comwikipedia.org This substrate activity leads to the transporter-mediated release of neurotransmitters, a mechanism distinct from that of pure reuptake inhibitors which simply block the transporter. wikipedia.org While it does exhibit inhibitory effects on reuptake, its primary mechanism for increasing synaptic monoamine levels is through this substrate-based release. wikipedia.orgtaylorandfrancis.com

Receptor Binding Profiles of this compound

Exploration of Trace Amine-Associated Receptor 1 (TAAR1) Binding

Trace Amine-Associated Receptor 1 (TAAR1) is a receptor that binds to endogenous trace amines and is also a target for amphetamine-like substances. Despite the structural similarities between cathinones and amphetamines, studies have shown a notable difference in their interaction with TAAR1. Research characterizing a series of designer cathinones, including this compound, demonstrated that none of the tested cathinones bound to rodent TAAR1, which is in contrast to non-β-keto amphetamines. acs.org

Enzyme Interaction and Modulation

Acetylcholinesterase (AChE) Inhibition Studies

The potential for synthetic cathinones to interact with the cholinergic system has been explored through acetylcholinesterase (AChE) inhibition assays. AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com Studies on a range of chloro-substituted cathinones have demonstrated that compounds in this class can act as AChE inhibitors, with IC50 values reported to be in the range of 0.1 to 2 mM. mdpi.com These findings suggest a potential interaction between the cathinone (B1664624) chemical structure and the cholinergic system. mdpi.com However, specific studies focusing on the AChE inhibitory capacity of this compound itself were not identified in the reviewed literature.

Computational Approaches to Enzyme Binding (e.g., Dihydrofolate Reductase)

Computational methods, such as molecular docking, are utilized to predict the binding affinity and interaction of small molecules with biological targets like enzymes. Dihydrofolate reductase (DHFR) is an enzyme involved in the synthesis of essential nucleic acid precursors. A computational analysis of the parent compounds, cathine (B3424674) and cathinone, investigated their interaction with DHFR. The study predicted that these alkaloids bind to the active site of DHFR with an affinity slightly lower than the known inhibitor methotrexate. The calculated free energy of binding (ΔG) for cathinone was -7.21 kcal/mol, with an estimated inhibition constant (Ki) of 5.18 μM. This in silico research suggests that khat alkaloids could be potential lead compounds for developing new DHFR inhibitors. Specific computational studies on the binding of this compound to dihydrofolate reductase have not been identified.

Neurochemical Consequences of this compound Action

Effects on Extracellular Monoamine Concentrations

The primary mechanism of action for synthetic cathinones involves their interaction with monoamine transporters, leading to an increase in the extracellular concentrations of norepinephrine (NE), dopamine (DA), and/or serotonin (5-HT). acs.org These compounds can act as either inhibitors of monoamine reuptake or as substrates for the transporters, inducing neurotransmitter release. acs.org

Research has shown that this compound is an inhibitor of both norepinephrine and dopamine uptake. Furthermore, it acts as a norepinephrine-releasing agent. acs.org Its activity at the serotonin transporter is significantly lower. acs.org

In vitro studies using human embryonic kidney (HEK293) cells expressing the human dopamine transporter (hDAT) and human serotonin transporter (hSERT) have quantified the inhibitory potency (IC50) and binding affinity (Ki) of this compound (identified as NEC in the study) and compared it to cocaine. The results highlight this compound's preference for the dopamine transporter over the serotonin transporter. acs.orgub.edu

Table 1: this compound (NEC) Potency at Monoamine Transporters Data sourced from Duart-Castells et al. (2023) via ACS Chemical Neuroscience. acs.orgub.edu

| Compound | DAT IC50 (µM) | SERT IC50 (µM) | DAT Ki (µM) | SERT Ki (µM) |

| This compound (NEC) | 0.816 (±0.048) | 71.32 (±10.42) | 0.908 (±0.09) | 24.64 (±2.48) |

| Cocaine | 0.238 (±0.016) | 2.01 (±0.28) | 0.307 (±0.04) | 0.56 (±0.04) |

Structure Activity Relationships Sar of Ethcathinone and Analogs

Influence of N-Alkylation on Pharmacological Potency

N-alkylation is a key determinant of the stimulant activity of phenethylamine (B48288) analogs. cij.gob.mx The nature and size of the alkyl group on the nitrogen atom can modulate the pharmacological properties of cathinone (B1664624) derivatives.

Homologation from Methcathinone (B1676376) to this compound

The transition from mthis compound to this compound involves the substitution of the N-methyl group with an N-ethyl group, a process known as homologation. nih.govnih.gov This seemingly minor structural change leads to observable shifts in pharmacological activity. While N-monomethylation of cathinone to mthis compound enhances stimulant potency, further increasing the N-alkyl chain length to an ethyl group, as in this compound, results in a slight decrease in potency in some behavioral assays. nih.govresearchgate.net

Studies have shown that this homologation from a methyl to an ethyl group on the nitrogen of mthis compound results in a small decline in potency in drug discrimination studies. nih.gov Specifically, this compound has been characterized as a weak dopamine (B1211576) reuptake inhibitor and an even weaker dopamine releasing agent. nih.govresearchgate.net

Impact of Ethyl Moiety on Transporter Affinity and Release

The presence of the N-ethyl group in this compound influences its interaction with monoamine transporters. This compound is classified as a methamphetamine-like cathinone, exhibiting a high inhibitory potency at the dopamine transporter (DAT) and a lower potency at the serotonin (B10506) transporter (SERT). smw.ch These compounds also act as dopamine and noradrenaline releasers. smw.ch

Interestingly, the introduction of an N-ethyl group to mthis compound led to the identification of this compound as a hybrid compound. acs.org It acts as a blocker at the dopamine transporter (DAT) but also as a serotonin (5-HT) releaser. acs.org This dual action highlights the complex effects that N-alkylation can have on the mechanism of action at different transporters. In general, N-ethyl substituted cathinones have shown increased DAT inhibition potency compared to their N-methyl counterparts. frontiersin.org

Stereochemical Considerations in this compound Activity

Like many cathinone derivatives, this compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers. nih.govmdpi.comcsic.es These enantiomers can exhibit different pharmacological and toxicological properties due to their differential interactions with biological targets. oup.com

Enantiomeric Forms and Differential Biological Actions

The stereochemistry of cathinones is a critical factor in their biological activity. researchgate.net For cathinone and mthis compound, the (S)-enantiomer is generally more potent than the (R)-enantiomer in producing stimulant effects. nih.govmdpi.comunodc.org While specific data on the individual enantiomers of this compound are less abundant in the provided search results, the general principle of stereoselectivity in cathinones suggests that the (S)- and (R)-enantiomers of this compound would likely display different potencies and potentially different pharmacological profiles. mdpi.comcsic.es

The differentiation between enantiomers is crucial as one may be more pharmacologically active while the other could contribute more to adverse effects. mdpi.com

Stereoselective Effects on Neurotransmitter Systems

The enantiomers of cathinone derivatives often display stereoselectivity in their interactions with monoamine transporters. nih.gov For instance, in the case of mephedrone (B570743), a close structural analog, the (S)-enantiomer is a significantly more potent serotonin releaser than the (R)-enantiomer. nih.gov For mthis compound, the enantiomers show similar inhibitory potencies at DAT and the norepinephrine (B1679862) transporter (NET), but at SERT, the (S)-enantiomer is less potent than at DAT and NET, while the (R)-enantiomer is practically inactive. mdpi.com

Given these precedents, it is highly probable that the enantiomers of this compound also exhibit stereoselective effects on dopamine, norepinephrine, and serotonin systems. However, detailed studies specifically characterizing the transporter affinities and release potencies of individual this compound enantiomers were not prominent in the search results.

Structural Determinants of Transporter Selectivity

The selectivity of cathinone derivatives for the different monoamine transporters (DAT, NET, and SERT) is governed by various structural features. researchgate.netresearchgate.net The nature of the N-alkyl group, as discussed, plays a significant role. The presence of an N-ethyl group in this compound contributes to its classification as a methamphetamine-like cathinone with a preference for DAT and NET over SERT. smw.ch

Interactive Data Table: Comparison of Monoamine Transporter Interaction of Cathinone Analogs

| Compound | Primary Mechanism at DAT | Primary Mechanism at SERT | DAT/SERT Selectivity |

| Mthis compound | Releaser nih.govresearchgate.net | Weak Releaser/Inhibitor mdpi.comwikipedia.orgbionity.com | High DAT selectivity nih.gov |

| This compound | Blocker/Weak Releaser nih.govresearchgate.netacs.org | Releaser acs.org | High DAT/low SERT inhibitory potency smw.ch |

| Mephedrone | Releaser nih.gov | Releaser nih.govnih.gov | Low DAT selectivity nih.gov |

Role of Terminal Amine Modifications

Modifications to the terminal amine group of cathinone analogs play a crucial role in determining their activity as either dopamine releasing agents or reuptake inhibitors. nih.gov Increasing the bulk of the N-alkyl substituent on cathinone analogs generally leads to a decrease in their stimulant potency while enhancing their action as dopamine transporter (DAT) reuptake inhibitors. nih.gov

For instance, homologation of the N-methyl group of mthis compound to an ethyl group, as seen in this compound, results in a compound that acts as both a weak dopamine releasing agent and a weak reuptake inhibitor. nih.gov Further increasing the N-alkyl chain to a propyl group leads to a loss of activity as a dopamine reuptake inhibitor. nih.gov

Studies on a series of N-substituted cathinones have shown that expanding the amino-substituent from a methyl to an ethyl, pyrrolidine (B122466), or piperidine (B6355638) ring increases the potency for inhibiting the dopamine transporter (DAT). researchgate.net However, incorporating the terminal amine into a cyclic structure, such as a pyrrolidine ring, tends to shift the compound's mechanism of action towards reuptake inhibition rather than release. nih.gov For example, pyrovalerone and its analogs, which feature a pyrrolidinyl ring, are potent DAT reuptake inhibitors. nih.govmdpi.com

N,N-dimethylation of cathinone results in a compound that retains amphetamine-like stimulant properties but with a slight decrease in potency compared to mthis compound. nih.gov Research has also indicated that substituting a pyrrolidine ring with a secondary amine can increase cytotoxicity, whereas substitution with a tertiary amine moiety may decrease it. acs.org

Table 1: Effect of Terminal Amine Modification on Dopamine Transporter (DAT) Activity

| Compound | Terminal Amine Substituent | DAT Activity | Reference |

|---|---|---|---|

| Mthis compound | N-methyl | Potent DA Releasing Agent | nih.gov |

| This compound | N-ethyl | Weak DA Releasing Agent & Reuptake Inhibitor | nih.gov |

| N-Propylcathinone | N-propyl | Inactive as DA Reuptake Inhibitor | nih.gov |

| N,N-Dimethylcathinone | N,N-dimethyl | Retains Stimulant Action, Reduced Potency | nih.gov |

| Pyrovalerone | Pyrrolidine ring | Potent DA Reuptake Inhibitor | nih.govmdpi.com |

Significance of Alpha-Substituent Size

The size and nature of the substituent at the alpha (α) position of the cathinone scaffold significantly influence activity at the dopamine transporter (DAT). nih.gov For cathinone analogs where the terminal amine is a pyrrolidine moiety, the length of the α-substituent is a key determinant of their action as DAT reuptake inhibitors. nih.gov

A systematic deconstruction of the α-n-propyl group in α-PVP (alpha-pyrrolidinovalerophenone) demonstrates this relationship. Shortening the α-propyl group to an α-ethyl group (α-PBP) reduces DAT reuptake inhibition potency by approximately three-fold. nih.gov Further reduction to an α-methyl group (α-PPP) results in a more than ten-fold decrease in potency. nih.gov Complete removal of the α-substituent leads to a nearly 200-fold drop in potency. nih.gov Conversely, increasing the length of the α-substituent from n-propyl to n-butyl can lead to a slight increase in potency. nih.gov

Quantitative structure-activity relationship (QSAR) studies have confirmed that the potency of α-pyrrolidinophenones to inhibit DAT reuptake is correlated with the "size" of the α-side chain, specifically its volume and lipophilicity. nih.govnih.gov For N-ethyl substituted cathinones, the potency as dopamine uptake inhibitors increases as the aliphatic side chain is elongated from a methyl to a propyl group. mdpi.comub.eduacs.org However, this trend follows an inverted U-shape, with potency decreasing as the chain length increases from butyl to pentyl. mdpi.comub.eduacs.org

Table 2: Influence of Alpha-Substituent Size on DAT Reuptake Inhibition Potency for α-Pyrrolidinophenones

| Compound | Alpha-Substituent | Relative Potency | Reference |

|---|---|---|---|

| α-PVP | n-Propyl | 1 | nih.gov |

| α-PBP | Ethyl | ~0.33 | nih.gov |

| α-PPP | Methyl | <0.1 | nih.gov |

| (pyrrolidinyl)-propiophenone | H | ~0.005 | nih.gov |

| α-PHP | n-Butyl | >1 | nih.gov |

Effects of Aromatic Ring Substitutions

Substitutions on the aromatic ring of the cathinone structure can profoundly alter a compound's potency and selectivity for different monoamine transporters. acs.orgresearchgate.net Generally, cathinone derivatives without phenyl ring substitutions tend to have more pronounced dopaminergic effects. researchgate.net

The addition of substituents to the para- (4-position) of the phenyl ring can shift the compound's selectivity from the dopamine transporter (DAT) towards the serotonin transporter (SERT). acs.orgresearchgate.net The steric bulk of the para-substituent plays a significant role, with larger substituents favoring SERT selectivity. acs.org For example, adding a 4-trifluoromethyl group to mthis compound enhances its selectivity for SERT. acs.orgresearchgate.net Similarly, the addition of a 3,4-methylenedioxy or a p-methyl group to various cathinone scaffolds increases their potency at inhibiting SERT. acs.org

Halogenation of the aromatic ring is a common modification. acs.org A 4-chloro substituent, for instance, tends to decrease potency at DAT while increasing it at SERT. nih.gov In general, 2-substituted mthis compound analogs are less potent than their 3- or 4-substituted counterparts. researchgate.net The introduction of bulkier substituents at the meta- or para- positions of mthis compound leads to a decrease in DAT release potency. acs.org

Table 3: Impact of Aromatic Ring Substitutions on Transporter Selectivity

| Compound | Aromatic Substitution | Effect on Transporter Selectivity | Reference |

|---|---|---|---|

| Mthis compound | Unsubstituted | Selective for DAT over SERT | researchgate.net |

| 4-Trifluoromethyl-mthis compound | 4-CF3 | Increased SERT selectivity | acs.orgresearchgate.net |

| 4-Chlorocathinone | 4-Cl | Reduced DAT potency, increased SERT potency | nih.gov |

| 3,4-Methylenedioxy analogs | 3,4-Methylenedioxy | Increased SERT inhibition potency | acs.org |

| 4-Methyl analogs | 4-Me | Increased SERT inhibition potency | acs.org |

Metabolism and Biotransformation of Ethcathinone

Phase I Metabolic Pathways

Phase I metabolism of ethcathinone involves the introduction or unmasking of functional groups, which typically increases the polarity of the molecule. sigmaaldrich.com For this compound, this primarily occurs through reduction, N-dealkylation, and hydroxylation. These reactions are catalyzed by various enzymes, predominantly from the cytochrome P450 (CYP) monooxygenase system located in the liver. murdoch.edu.aucsic.es

A significant metabolic pathway for this compound is the reduction of its beta-keto group. oup.comnih.gov This enzymatic reaction converts the ketone into a secondary alcohol, leading to the formation of diastereomeric amino alcohols. The primary metabolites resulting from this pathway are norephedrine (B3415761) and cathine (B3424674). Studies have shown that this carbonyl reduction is an extensive metabolic route for many synthetic cathinones. oup.comnih.gov

Table 1: Metabolites from Carbonyl Reduction of this compound

| Parent Compound | Metabolic Pathway | Resulting Metabolite(s) |

| This compound | Carbonyl Reduction | Ethyl-ephedrine, Ethyl-pseudoephedrine |

N-dealkylation, specifically the removal of the N-ethyl group (N-deethylation), is another crucial Phase I metabolic pathway for this compound. murdoch.edu.auoup.com This process leads to the formation of its primary amine metabolite, cathinone (B1664624). wikipedia.org This N-dealkylation can occur either before or after the reduction of the keto group. When N-dealkylation follows carbonyl reduction, the resulting metabolites are norephedrine and norpseudoephedrine, also known as phenylpropanolamine. oup.com This pathway is a common feature in the metabolism of N-alkylated cathinone derivatives. murdoch.edu.auspringermedizin.de

Table 2: Metabolites from N-Dealkylation of this compound

| Parent Compound/Intermediate | Metabolic Pathway | Resulting Metabolite(s) |

| This compound | N-Deethylation | Cathinone |

| Ethyl-ephedrine / Ethyl-pseudoephedrine | N-Deethylation | Norephedrine, Norpseudoephedrine (Phenylpropanolamine) |

Hydroxylation, the addition of a hydroxyl group (-OH), is a common Phase I reaction for many xenobiotics, including synthetic cathinones. researchgate.net While specific data on the aromatic or alkyl chain hydroxylation of this compound is limited in the provided search results, this pathway is well-documented for structurally related cathinones. For instance, derivatives with a methyl group on the aromatic ring often undergo hydroxylation at that position. nih.govresearchgate.net For other cathinones, hydroxylation can occur on the alkyl side chain. acs.org These hydroxylated metabolites can then undergo further metabolic steps.

Following initial hydroxylation, particularly of an alkyl group, further oxidation can occur. For example, in related cathinone derivatives that possess a methyl group on the aromatic ring, the hydroxylated metabolite can be further oxidized to form a corresponding carboxylic acid metabolite. springermedizin.denih.gov This two-step process of hydroxylation followed by oxidation significantly increases the polarity and water solubility of the molecule, preparing it for Phase II conjugation or direct excretion.

Hydroxylation of Alkyl and Aromatic Moieties

Phase II Metabolic Pathways

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules. csic.es This process further increases the water solubility of the metabolites, making them more readily excretable in urine or bile. murdoch.edu.au

Glucuronidation is a major Phase II metabolic pathway for synthetic cathinones and their metabolites. murdoch.edu.aunih.gov This reaction involves the transfer of a glucuronic acid moiety to a functional group, such as a hydroxyl group, on the substrate molecule. The hydroxyl groups introduced during Phase I metabolism (e.g., through carbonyl reduction or hydroxylation) are primary sites for glucuronide conjugation. nih.govnih.gov While direct evidence for this compound glucuronides was not prominent in the search results, it is a well-established pathway for hydroxylated cathinone metabolites in general, leading to the formation of highly polar and readily excretable glucuronide conjugates. nih.govresearchgate.net

In Vitro Metabolic Investigations

The biotransformation of this compound has been explored using various in vitro systems to simulate and understand its metabolic fate within the human body. These models, primarily involving human liver preparations, are crucial for identifying the enzymatic processes responsible for its breakdown.

Pooled Human Liver Microsome (pHLM) Studies

Pooled human liver microsomes (pHLM) are a standard in vitro tool for investigating the Phase I metabolism of xenobiotics, as they contain a rich complement of cytochrome P450 (CYP) enzymes. Studies on synthetic cathinones have demonstrated that pHLM incubations are well-suited for elucidating their primary metabolic pathways. researchgate.net For N-alkylated cathinones like this compound, the main metabolic reactions observed in pHLM systems are N-dealkylation and the reduction of the β-keto group. researchgate.netmurdoch.edu.au

While specific, detailed kinetic studies on this compound in pHLM are not extensively published, research on related compounds provides significant insight. For instance, studies on 3-fluoromthis compound (B604977) (3-FMC) using human liver microsomes identified N-demethylated and β-reduced metabolites as key products. oup.comnih.gov Similarly, investigations into other cathinones confirm that N-dealkylation and ketone reduction are common pathways identified in vitro. researchgate.net this compound is also known to be a principal metabolite of the drug diethylpropion, and its metabolic profile has been established in this context. oup.comoup.com These findings consistently point towards the enzymatic reduction of the carbonyl group and the removal of the ethyl group as the initial and most significant steps in its Phase I metabolism.

Hepatocyte Incubation Models

Hepatocyte incubation models are considered a more comprehensive in vitro system than microsomes because they contain the full array of both Phase I and Phase II metabolic enzymes and cofactors, more closely mimicking the in vivo environment of the liver. murdoch.edu.au This allows for the identification of a broader range of metabolites, including conjugated products.

Although specific studies detailing the incubation of this compound with primary human hepatocytes are limited in publicly available literature, the utility of this model has been demonstrated for numerous other synthetic cathinones. nih.govnih.gov For example, investigations of pyrrolidinophenone-derived cathinones in primary human hepatocytes revealed extensive metabolism, identifying metabolites that were not formed in simpler microsomal systems. nih.gov Studies with rat hepatocytes have also been used to characterize the Phase I and II metabolites of cathinones like 4-methylmthis compound (mephedrone), identifying a large number of biotransformation products. researchgate.net Based on the known pathways for this compound, a hepatocyte model would be expected to show the formation of ethylephedrine and norephedrine, as well as their subsequent glucuronide or sulfate (B86663) conjugates.

In Vivo Metabolic Profiling in Animal Models

In vivo studies using animal models are essential for understanding the complete metabolic profile of a compound, encompassing absorption, distribution, metabolism, and excretion.

Metabolite Identification in Urine Samples

The analysis of urine samples is a primary method for identifying the metabolic products of drugs. For this compound, studies have identified its metabolites in human urine, providing a clear picture of its excretory profile. oup.com The main biotransformation is the reduction of the carbonyl group, leading to the formation of ethylephedrine and ethyl-pseudoephedrine. oup.com A subsequent major pathway is N-dealkylation, which results in the formation of norephedrine and phenylpropanolamine. oup.comoup.com

While specific in vivo animal studies focusing exclusively on this compound are not widely documented, research on structurally similar cathinones in mice provides a strong comparative model. For example, studies on N-ethylhexedrone and buphedrone (B1655700) in mice revealed that N-dealkylation and ketone reduction were the most significant metabolic pathways, with the resulting metabolites being abundantly excreted in urine. researchgate.net This aligns with the findings from human urine analysis for this compound, suggesting a conserved metabolic pattern across similar N-alkylated cathinones.

Comparative Metabolic Pathways with Related Cathinones (e.g., Mephedrone)

The metabolic pathways of this compound share significant similarities with other widely studied synthetic cathinones, particularly mephedrone (B570743) (4-methylmthis compound). Both compounds are N-alkylated cathinones and undergo similar primary metabolic transformations. murdoch.edu.au

The principal metabolic pathways for both this compound and mephedrone include:

β-Keto Reduction: Both compounds undergo the reduction of their ketone functional group to a secondary alcohol. For this compound, this produces diastereomers of ethylephedrine. oup.com For mephedrone, this results in dihydromephedrone. nih.gov

N-Dealkylation: This is a major route for both substances. This compound is N-deethylated to cathinone, while mephedrone is N-demethylated to its primary amine metabolite, 4-methylcathinone (nor-mephedrone). murdoch.edu.aunih.gov

A key difference in their metabolism arises from the substitution on the phenyl ring. Mephedrone possesses a methyl group at the para-position of the aromatic ring, which provides an additional site for metabolism. This tolyl group can be hydroxylated to form 4-hydroxytolylmephedrone, a pathway not available to the unsubstituted phenyl ring of this compound. nih.govmdpi.com

Table 1: Comparative Metabolic Pathways of this compound and Mephedrone

| Metabolic Pathway | This compound | Mephedrone |

|---|---|---|

| β-Keto Reduction | Yes (forms Ethylephedrine/Ethyl-pseudoephedrine) | Yes (forms Dihydromephedrone) |

| N-Dealkylation | Yes (N-deethylation to Cathinone) | Yes (N-demethylation to Nor-mephedrone) |

| Aromatic Hydroxylation | No (unsubstituted ring) | Yes (Hydroxylation of the 4-methyl group) |

| Combined Pathways | Yes (e.g., N-dealkylation of keto-reduced metabolites) | Yes (e.g., N-demethylation and keto reduction) |

Identification of Principal Metabolites Relevant to this compound

The biotransformation of this compound results in several key metabolites that are crucial for toxicological and forensic analysis. The parent compound is often metabolized extensively, making the detection of its metabolites essential for confirming exposure. oup.com The principal metabolites are formed through two primary metabolic reactions: β-keto reduction and N-dealkylation.

The major metabolites identified are:

Ethylephedrine and Ethyl-pseudoephedrine: These diastereomeric amino alcohols are the products of the stereospecific reduction of this compound's carbonyl group. oup.com

Cathinone: Formed via the N-deethylation of this compound, this metabolite is itself a psychoactive scheduled substance. wikipedia.org

Norephedrine and Norpseudoephedrine (Phenylpropanolamine): These compounds can be formed through two routes: the N-dealkylation of the keto-reduced metabolites (ethylephedrine/ethyl-pseudoephedrine) or the keto-reduction of the N-dealkylated metabolite (cathinone). oup.comoup.comnih.gov

These metabolites are often found in greater abundance in urine than the parent drug, highlighting the rapid and extensive metabolism of this compound following administration. murdoch.edu.auoup.com

Table 2: Principal Metabolites of this compound

| Metabolite Name | Precursor | Metabolic Reaction |

|---|---|---|

| Ethylephedrine | This compound | β-Keto Reduction |

| Ethyl-pseudoephedrine | This compound | β-Keto Reduction |

| Cathinone | This compound | N-Deethylation |

| Norephedrine | Ethylephedrine / Cathinone | N-Dealkylation / β-Keto Reduction |

Preclinical Behavioral and Neurobiological Studies of Ethcathinone

Psychostimulant-like Effects in Rodent Models

Similar to other synthetic cathinones, ethcathinone acts as a potent dopamine (B1211576) uptake inhibitor and stimulates locomotor activity in rodents. acs.org Studies have shown that this compound produces a dose-dependent increase in spontaneous horizontal locomotor activity in mice. acs.orgnih.gov This increase in movement is a classic indicator of a substance's psychostimulant properties. The mechanism behind this stimulation is linked to the drug's ability to increase dopamine levels in the brain, as the locomotor effects can be blocked by dopamine receptor antagonists. nih.gov The stimulation of the dopamine transporter (DAT) is primarily responsible for the locomotor effects observed after administering psychostimulants. acs.org

Research comparing various N-ethyl-substituted cathinones, including this compound (NEC), found a correlation between their potency at inhibiting dopamine uptake and the resulting psychostimulant response in mice. acs.org Generally, an increase in the length of the aliphatic side chain from methyl to propyl enhances the potency of dopamine uptake inhibition, which corresponds to an inverted U-shaped psychostimulant response. acs.org

Interactive Data Table: Effect of N-Ethyl Cathinone (B1664624) Analogs on Locomotor Activity in Mice

| Compound | Dose (mg/kg) | Locomotor Activity (Compared to Control) |

|---|---|---|

| This compound (NEC) | 10 | Increased |

| NEB | 10 | Increased |

| NEPD | 10 | Increased |

| NEH | 10 | Increased |

| NEHP | 10 | Increased |

This table is based on findings that all tested N-ethyl cathinones increased locomotor activity at a medium dose. acs.org

At higher doses, the increased locomotion induced by psychostimulants like this compound often transitions into stereotyped behaviors. These are repetitive, patterned, and seemingly purposeless movements such as sniffing, head weaving, and gnawing. frontiersin.org The emergence of stereotypy is a common feature of central nervous system stimulants and is thought to compete with and suppress forward locomotion, leading to the characteristic inverted U-shaped dose-response curve for locomotor activity. frontiersin.orgresearchgate.net While specific studies detailing the full dose-range of this compound-induced stereotypy are part of the broader investigation into cathinones, this pattern is a well-established phenomenon for the drug class. frontiersin.orgdeepdyve.com

Locomotor Activity Assessments

Discriminative Stimulus Properties

Drug discrimination studies are used to assess the subjective effects of a novel compound by determining if it can substitute for a known training drug. In these paradigms, animals are trained to recognize the internal cues produced by a specific drug, such as cocaine or methamphetamine. nih.gov this compound and its analogs have been tested for their ability to substitute for these classical stimulants. nih.govmdpi.com The ability of a compound to fully substitute for a training drug like cocaine or methamphetamine indicates that it produces similar interoceptive (subjective) effects and suggests a shared mechanism of action. nih.gov Studies on a range of synthetic cathinones have shown that they can fully substitute for the discriminative stimulus effects of both cocaine and methamphetamine, pointing to a similar abuse liability. nih.gov

This compound is classified as a monoamine transporter substrate with high inhibitory potency at the dopamine transporter (DAT) and lower potency at the serotonin (B10506) transporter (SERT), inducing dopamine release in a manner similar to methamphetamine. mdpi.com This neurochemical profile predicts its behavioral effects in drug discrimination studies. Research has demonstrated that synthetic cathinones with this profile, including this compound, produce discriminative stimulus effects similar to those of cocaine and methamphetamine. nih.govmdpi.com For instance, 4-methylthis compound (4-MEC), a closely related compound, fully substituted for both cocaine and methamphetamine in trained rats, indicating shared subjective effects. nih.gov This cross-substitution suggests that this compound likely shares a significant portion of its abuse-related subjective effects with amphetamine and methamphetamine.

Interactive Data Table: Discriminative Stimulus Effects of Selected Synthetic Cathinones

| Test Compound | Training Drug | Substitution |

|---|---|---|

| Mthis compound (B1676376) | Cocaine | Full |

| Mthis compound | Methamphetamine | Full |

| Pentedrone (B609907) | Cocaine | Full |

| Pentedrone | Methamphetamine | Full |

| 4-Methylthis compound (4-MEC) | Cocaine | Full |

| 4-Methylthis compound (4-MEC) | Methamphetamine | Full |

This table is based on findings from a study assessing the discriminative stimulus effects of several synthetic cathinones. nih.gov

Drug Discrimination Paradigms with Stimulant Training Drugs

Rewarding and Reinforcing Properties

The rewarding effects of a drug, which contribute to its abuse potential, can be measured using the conditioned place preference (CPP) paradigm. nih.govnih.gov In this model, a drug's ability to produce a preference for a previously neutral environment indicates its rewarding properties. Studies have shown that N-ethyl substituted cathinones, including this compound, induce rewarding effects in mice, as demonstrated by the CPP test. acs.org For example, cathinone itself produces a conditioned place preference at various doses. nih.gov

The reinforcing properties of a drug are its ability to support self-administration, a key indicator of abuse liability. researchgate.netfrontiersin.org Intravenous self-administration studies in rodents have confirmed that numerous synthetic cathinones are potent reinforcers. mdpi.comresearchgate.net While specific self-administration data for this compound is part of the broader research on this class, its structural and neurochemical similarity to other self-administered cathinones strongly suggests it possesses significant reinforcing effects. acs.orgmdpi.com The rewarding and reinforcing effects of synthetic cathinones are linked to their ability to increase dopamine in the brain's reward circuitry. acs.org

Interactive Data Table: Rewarding Effects of N-Ethyl Cathinone Analogs in Conditioned Place Preference (CPP)

| Compound | Dose (mg/kg) | CPP Result |

|---|---|---|

| This compound (NEC) | 10 | Significant Preference |

| NEB | 10 | Significant Preference |

| NEPD | 10 | Significant Preference |

| NEH | 10 | No Significant Preference |

| NEHP | 30 | No Significant Preference |

This table is based on findings from a study reporting the rewarding properties of N-ethyl cathinone analogs for the first time. acs.org

Intravenous Self-Administration Models

The intravenous self-administration (IVSA) model is a primary paradigm in preclinical research used to assess the reinforcing effects and abuse potential of psychoactive substances. nih.gov In this model, animals, typically rodents, are surgically fitted with intravenous catheters and learn to perform an action, such as pressing a lever, to receive an infusion of a drug. researchgate.net Substances that sustain self-administration are considered to have reinforcing properties and, therefore, a potential for abuse.

While extensive IVSA data exists for many synthetic cathinones like mephedrone (B570743), methylone, and MDPV, specific studies focusing solely on the self-administration of this compound are limited in the available scientific literature. upf.edunih.gov However, this compound is categorized pharmacologically among a group of synthetic cathinones, including mthis compound and flephedrone, that function as monoamine transporter substrates. nih.gov This class of compounds is known to induce the release of dopamine in a manner similar to methamphetamine. nih.gov The reinforcing effects of psychostimulants are strongly linked to their ability to increase dopamine levels in key brain reward circuits. Therefore, based on its neurochemical mechanism of action, this compound is predicted to have reinforcing effects that would be demonstrable in an IVSA paradigm.

Conditioned Place Preference Studies

Conditioned Place Preference (CPP) is another widely utilized behavioral model for evaluating the rewarding or aversive properties of drugs. mdpi.com The paradigm involves pairing a distinct environment with drug administration and subsequently testing the animal's preference for the drug-paired environment versus a neutral, saline-paired environment. nih.gov A significant preference for the drug-associated chamber is interpreted as evidence of the substance's rewarding effects. mdpi.com

Although CPP has been used to demonstrate the rewarding effects of numerous synthetic cathinones, including mephedrone, MDPV, and pentedrone, direct and specific studies investigating this compound-induced CPP are not extensively detailed in published research. mdpi.comub.eduwww.gov.uk The rewarding effects of psychostimulants in the CPP model are largely attributed to the activation of the mesolimbic dopamine system. nih.gov Given that this compound impacts dopaminergic pathways, it is hypothesized to be capable of inducing a conditioned place preference.

Molecular and Cellular Neurobiological Investigations

Gene Expression Changes in Brain Regions (e.g., Immediate-Early Genes)

The administration of psychoactive substances can induce neuroadaptive changes in the brain, which are underpinned by alterations in gene expression. nih.gov Immediate-early genes (IEGs), such as c-fos and Arc, are of particular interest as they are rapidly and transiently transcribed in response to neuronal stimulation, serving as markers for neuronal activation. frontiersin.orgwikipedia.org The expression of these genes can initiate long-term changes in neuronal structure and function. frontiersin.orgroyalsocietypublishing.org

Studies on a variety of synthetic cathinones have demonstrated their ability to alter the expression of IEGs in brain regions associated with reward and addiction, such as the striatum and prefrontal cortex. frontiersin.orgnih.gov For instance, cathinones like pentedrone and N-ethyl-pentedrone (NEPD) have been shown to up-regulate c-fos and Arc mRNA levels in both the dorsal and ventral striatum. frontiersin.org This effect is correlated with their potency as dopamine transporter inhibitors, as the subsequent increase in synaptic dopamine can activate D1 receptors, leading to increased IEG expression. frontiersin.org

While the broader class of cathinones has been studied, specific investigations detailing the changes in gene expression, particularly of IEGs, following the administration of this compound are not prominently featured in the current body of scientific literature.

Effects on Dopaminergic Neuronal Activity (e.g., Nucleus Accumbens)

The stimulant effects of cathinone derivatives are primarily mediated by their interaction with monoamine transporters, leading to increased extracellular concentrations of dopamine, norepinephrine (B1679862), and serotonin in the brain. acs.orgmdpi.com The nucleus accumbens, a key component of the brain's reward circuitry, is a critical site for the dopamine-enhancing effects of these substances. nih.govresearchgate.net

This compound's primary modes of action involve its role as a moderately active releaser of norepinephrine and as a weak inhibitor of dopamine reuptake. wikipedia.org In vitro studies have quantified its interaction with these transporters.

| Compound | Mode of Action | Value |

|---|---|---|

| This compound | Norepinephrine Release | EC50 = 99.3 nM wikipedia.org |

| Dopamine Reuptake Inhibition | Ki = 1,014 nM wikipedia.org |

EC50 = Half maximal effective concentration; Ki = Inhibitory constant.

Further studies using fast-scan cyclic voltammetry in rat nucleus accumbens brain slices have directly compared the effects of this compound on dopamine dynamics with other stimulants. nih.gov In these experiments, this compound, similar to cocaine and bupropion, increased the peak dopamine efflux following electrical stimulation and slowed the rate of dopamine reuptake. nih.gov However, its potency in this regard was lower than that of cocaine. nih.gov

| Compound | Effect on Dopamine Efflux in Nucleus Accumbens | Relative Potency |

|---|---|---|

| Cocaine | Increased peak efflux, slowed reuptake nih.gov | More potent than Bupropion and this compound nih.gov |

| This compound | Increased peak efflux, slowed reuptake nih.gov | Less potent than Cocaine nih.gov |

| Bupropion | Increased peak efflux, slowed reuptake nih.gov | Less potent than Cocaine nih.gov |

| Diethylpropion | Increased peak efflux, slowed reuptake nih.gov | Least potent of the group nih.gov |

Sex and Gender Differences in Preclinical Responses

Preclinical research has increasingly recognized that sex can be a significant variable influencing the behavioral and neurobiological responses to drugs of abuse. nih.govmdpi.com Differences between males and females have been observed in the rewarding effects, locomotor activity, and neuroinflammatory responses to various synthetic cathinones. nih.govnih.gov For instance, some studies have shown that female rodents are more sensitive to the rewarding effects of certain synthetic cannabinoids and the anxiety-related effects of some synthetic cathinones than males. nih.gov Conversely, other studies have reported that male rats may display greater rewarding effects from the synthetic cathinone α-PVP. researchgate.net

These differences are often hypothesized to be related to the influence of sex hormones like estrogen and testosterone, which can regulate the expression of dopamine and serotonin receptors in specific brain regions and modulate psychomotor responses to stimulants. nih.gov However, despite the growing body of literature on sex differences for other cathinones, studies specifically examining the differential effects of this compound in male versus female animal models are scarce. nih.gov Consequently, there is currently a lack of specific data to characterize sex-dependent variations in behavioral or neurobiological responses to this compound.

Analytical Methodologies for Ethcathinone Research and Forensic Applications

Chromatographic Techniques for Identification and Quantification

Chromatographic techniques are fundamental in the analysis of synthetic cathinones, offering separation of complex mixtures and, when coupled with mass spectrometry, providing definitive identification and quantification. The choice of technique often depends on the sample matrix, required sensitivity, and the specific analytical question being addressed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique in forensic laboratories for the analysis of seized drug samples. unodc.org It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing two independent points of data for identification. unodc.org For ethcathinone analysis, samples are typically diluted in a solvent like methanol (B129727) or prepared via a basic extraction into a solvent such as chloroform (B151607). swgdrug.org

One of the challenges with GC-MS analysis of cathinones is their potential for thermal degradation in the hot injector port. researchgate.net This can lead to the formation of artifacts and complicate spectral interpretation. researchgate.netojp.gov Studies have shown that this compound and other synthetic cathinones can undergo in-situ oxidative decomposition with a loss of two hydrogen atoms, resulting in degradation products with base peaks two Daltons lower than the parent drug. ojp.gov To mitigate this, adjusting GC parameters such as using a split injection instead of splitless can shorten the residence time in the injector and prevent decomposition. researchgate.net

Derivatization is another approach used to improve the chromatographic and mass spectral properties of cathinones. ojp.gov However, the ketone functional group in cathinones can be resistant to derivatization, and the resulting products may have low yields or form multiple stereoisomers. ojp.gov

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value/Condition | Reference |

|---|---|---|

| Sample Preparation | Dilute ~1 mg/mL in chloroform (base extracted) | swgdrug.org |

| Injection Mode | Split injection recommended to prevent thermal degradation | researchgate.net |

| Injector Temperature | Lowering temperature can minimize degradation | ojp.gov |

| Column Type | Standard analytical capillary columns | unodc.org |

| Ionization Mode | Electron Impact (EI) | ojp.gov |

| Common Degradation | In-situ oxidative decomposition (loss of 2H) | ojp.gov |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes to achieve faster separations, higher resolution, and increased sensitivity compared to conventional HPLC. When coupled with mass spectrometry, UHPLC is a powerful tool for analyzing complex mixtures of novel psychoactive substances. nih.gov

UHPLC methods have been successfully developed for the screening of a wide range of drugs of abuse, including synthetic cathinones like this compound, in urine samples. nih.govnih.gov These methods often employ high-resolution mass spectrometry (HRMS) for detection, allowing for the identification of a large number of compounds in a single run. nih.gov The enhanced separation efficiency of UHPLC is particularly beneficial for resolving isomers, which can be a significant challenge in the analysis of synthetic cathinones. researchgate.net For example, a UHPLC-HRMS method was able to separate positional isomers of fluoromthis compound. nih.gov

Advanced Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is invaluable for the identification of unknown compounds and the elucidation of their elemental composition. nih.gov Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are increasingly used in forensic toxicology for the analysis of synthetic cathinones. mdpi.comnih.gov

LC-Q/TOF-MS methods have been validated for the identification and quantification of numerous synthetic cathinones, including this compound, in blood and urine. nih.gov These methods offer the advantage of collecting full-scan data, which allows for retrospective analysis of samples for newly emerged substances. mdpi.com One such method reported a limit of quantitation for this compound of 0.25-5 ng/mL in both blood and urine. nih.gov

Direct analysis in real time coupled with high-resolution mass spectrometry (DART-HRMS) is another advanced technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. nih.govchromatographyonline.com By analyzing the neutral loss spectra from collision-induced dissociation (CID), DART-HRMS can provide diagnostic fragmentation patterns that help in the classification and structural elucidation of unknown cathinones. nih.gov

Table 3: High-Resolution Mass Spectrometry for this compound Analysis

| Technique | Application | Key Advantages | Reference(s) |

|---|---|---|---|

| LC-Q/TOF-MS | Identification and quantification in blood and urine | High mass accuracy, full-scan data for retrospective analysis | nih.gov |

| UHPLC-HR-TOFMS | Screening for a wide range of NPS in urine | High sensitivity and broad scope | nih.gov |

| DART-HRMS | Rapid screening and structural elucidation | Minimal sample preparation, diagnostic fragmentation patterns | nih.gov |

| LC-HRMS (Orbitrap) | Comparison with low-resolution MS for quantification | High specificity, target and non-target analysis | mdpi.com |

Spectroscopic and Electrochemical Characterization

While chromatography coupled with mass spectrometry is a cornerstone of this compound analysis, spectroscopic and electrochemical techniques provide complementary and crucial structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. It provides detailed information about the carbon-hydrogen framework of a compound, which is essential for the unequivocal identification of synthetic cathinones and for distinguishing between isomers. researchgate.netnih.gov

Comprehensive chemical characterization of this compound hydrochloride has been performed using NMR spectroscopy. nih.gov In a typical procedure, the sample is dissolved in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O), and analyzed using a high-field NMR spectrometer. swgdrug.org The resulting ¹H and ¹³C NMR spectra provide characteristic chemical shifts and coupling constants that serve as a fingerprint for the molecule. nih.govspringermedizin.de These data are critical for confirming the identity of seized materials and for characterizing reference standards. nih.gov

Table 4: ¹H NMR Data for this compound HCl in D₂O

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|

| ~7.95 | Multiplet | Aromatic protons | swgdrug.org |

| ~7.7 | Multiplet | Aromatic protons | swgdrug.org |

| ~5.2 | Quartet | CH | swgdrug.org |

| ~3.2 | Multiplet | CH₂ | swgdrug.org |

| ~1.6 | Doublet | CH₃ (on propane (B168953) backbone) | swgdrug.org |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable analytical technique for the structural elucidation and identification of synthetic cathinones, including this compound. This method provides a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups when exposed to infrared radiation. For forensic applications, the unequivocal identification of a specific synthetic cathinone (B1664624), such as distinguishing between positional isomers, is possible due to the unique fingerprint region of its infrared spectrum. unodc.org

In the analysis of seized materials, FTIR can be used directly on powder samples that are reasonably pure, often employing the potassium bromide (KBr) disc method. unodc.org This allows for a rapid confirmation of the substance's identity.

Studies comparing various analytical techniques for the characterization of synthetic cathinones have highlighted the complementary nature of FTIR. While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are powerful, isomeric substances can sometimes be difficult to differentiate based on their electron ionization (EI) mass spectra alone. diva-portal.org In such cases, gas-phase GC-FTIR has demonstrated a superior ability to distinguish between regioisomers due to subtle but significant differences in their infrared spectra. diva-portal.orgnih.gov However, for homologous compounds (those differing by a repeating molecular unit), GC-MS may offer better differentiation than GC-FTIR. diva-portal.org The combination of both techniques is therefore beneficial for the unambiguous identification of unknown cathinone analogues. nih.gov

Voltammetric and Electrochemical Profiling

Voltammetric and electrochemical methods offer a rapid, sensitive, and cost-effective approach for the detection and classification of synthetic cathinones like this compound. researchgate.netrsc.org These techniques analyze the redox properties of a target molecule, providing an electrochemical profile that can be used for identification and quantification. x-mol.net

The direct electrochemical reduction of this compound (referred to as 4-MEC or 3c in some studies) has been demonstrated for the first time without the need for heavy metal catalysis, yielding useful voltammetric signatures in aqueous buffer solutions. researchgate.net Similarly, its electrochemical oxidation provides a basis for novel sensing protocols. rsc.org Research has explored the use of various electrode materials, including screen-printed graphite (B72142) electrodes (SPEs), which are mass-producible, reproducible, and suitable for on-site screening. rsc.orgx-mol.netnih.gov

Studies have shown that the electrochemical behavior of this compound is influenced by factors such as the pH of the supporting electrolyte. rsc.org For instance, the voltammetric response can change from an electrochemically irreversible to a quasi-reversible signature at pH values below 6, a characteristic that can be exploited analytically. rsc.org

Differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are common techniques applied for this purpose. x-mol.netacs.org Using a boron-doped diamond electrode (BDDE), this compound has been classified into a group of N-alkylated synthetic cathinones that exhibit a characteristic reduction process (R1) at approximately -1.40 V in the DPV anodic scan. acs.org Other research using graphite SPEs has established calibration curves for this compound, contributing to a classification method based on electrochemical profiles. x-mol.netnih.gov This approach allows for the selective detection of synthetic cathinones, even in the presence of common electroactive adulterants, by applying specific pretreatments to the electrode. x-mol.netnih.gov

| Technique | Working Electrode | Key Findings | Reference |

|---|---|---|---|

| Cyclic Voltammetry (CV) / Voltammetry | Screen-Printed Graphite Electrodes (SPEs) | Demonstrated the first electroanalytical sensing of this compound (4-MEC). The voltammetric response changes from irreversible to quasi-reversible at pH < 6. A limit of detection (LOD) of 84.2 μg mL⁻¹ was found in pH 2 buffer. | rsc.org |

| Voltammetry | Bare Screen-Printed Electrochemical Sensors (SPES) | Direct electrochemical reduction of this compound (4-MEC) was possible without heavy metal catalysis, providing useful electroanalytical signatures. | researchgate.net |

| Square Wave Voltammetry (SWV) | Graphite Screen-Printed Electrodes (SPEs) | Developed a classification method for synthetic cathinones based on their electrochemical profile. This compound was one of the five common SCs used to build the model. | x-mol.netnih.gov |

| Differential Pulse Voltammetry (DPV) | Boron-Doped Diamond Electrode (BDDE) | Classified this compound in a group of N-alkylated cathinones showing a reduction process (R₁) at ~-1.40 V (vs Ag/AgCl) in the anodic scan. | acs.org |

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step in the analytical workflow for this compound, ensuring its isolation from complex matrices and compatibility with instrumental analysis. The most common techniques involve liquid-liquid extraction and solid-phase extraction, often followed by derivatization to enhance analytical performance.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely used method for the isolation of synthetic cathinones from biological samples like blood and urine. nih.govspringermedizin.de This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For basic compounds like this compound, the pH of the aqueous phase is adjusted to suppress ionization and facilitate transfer into the organic solvent. springermedizin.de

A high-throughput LLE procedure for the analysis of 45 phenylethylamines, including synthetic cathinones, from whole blood has been developed. d-nb.info This method utilized a small sample volume (200 µL) and 1 mL of an organic extraction solvent, demonstrating good recovery (83.2–106%) and precision for the target analytes. d-nb.info LLE is also frequently employed as a comparative or standard method when evaluating newer extraction techniques like solid-phase extraction. nih.govmdpi.com

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a highly effective and commonly employed technique for the cleanup and concentration of synthetic cathinones from complex matrices such as urine, blood, and oral fluid. springermedizin.deojp.govcuny.edu SPE offers advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation. cuny.edu

The method involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is later eluted with a different solvent. For synthetic cathinones, mixed-mode cation-exchange sorbents are particularly effective because they combine hydrophobic and ion-exchange retention mechanisms, leading to cleaner extracts. ojp.govresearchgate.net Studies have shown that a mixed-mode SPE can achieve recoveries of 65-98% for secondary amine cathinones from urine and 50-73% from blood. ojp.gov In urine analysis, SPE methods have been validated with limits of detection for this compound as low as 25 ng/mL. ojp.gov

The choice of sorbent material is crucial. Various SPE columns with different sorbent materials, such as strong cation mixed-mode and hydrophilic-lipophilic balanced (HLB) polymers, have been evaluated for their extraction efficiency of cathinones. cuny.edu More advanced, highly class-selective methods using molecularly imprinted polymer (MIP) SPE cartridges have also been developed to specifically target synthetic cathinones, yielding higher recoveries and reduced matrix effects compared to conventional SPE methods. nih.gov

| Matrix | SPE Sorbent | Key Findings/Parameters | Reference |

|---|---|---|---|

| Urine, Blood | Mixed-Mode SPE | Recoveries from urine were 65-98% and from blood were 50-73%. The limit of detection for this compound in urine was 25 ng/mL. | ojp.gov |

| Urine | C18 | Used as a comparative method to evaluate a magnetic nanoparticle SPE technique. | mdpi.com |

| Urine | SPEC® DAU 3 mL | Urine samples underwent SPE and derivatization prior to GC-MS analysis for six synthetic cathinones. | oup.com |

| Urine, Whole Blood | Molecularly Imprinted Polymer (MIP) | MIP-SPE yielded higher recoveries for 11 synthetic cathinones from urine compared to conventional methods and showed smaller matrix effects. | nih.gov |

Derivatization for Enhanced Chromatographic Properties

Derivatization is a chemical modification process frequently required for the analysis of synthetic cathinones, especially when using Gas Chromatography-Mass Spectrometry (GC-MS). ojp.gov Cathinones are polar molecules and can be thermally labile, meaning they may degrade at the high temperatures used in a GC inlet. ojp.govresearchgate.net Derivatization converts the polar functional groups (amine and ketone) into less polar, more volatile, and more thermally stable derivatives, improving chromatographic peak shape and detection sensitivity. ojp.govrsc.org

For secondary amine cathinones like this compound, derivatization typically targets the active hydrogen on the nitrogen atom. ojp.gov Acylation reagents are commonly used for this purpose. A comparative study of six acylation reagents found that pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) were among the best choices for derivatizing synthetic cathinones, providing stable products with good mass spectral properties. rsc.org Other reagents like trifluoroacetic anhydride (TFA) also prove suitable. rsc.org

A novel, two-step derivatization process involving oximation followed by trimethylsilylation has also been developed. researchgate.net This approach targets both the ketone and amine groups, leading to a harmonized, quantitative methodology for a range of cathinone-type drugs, including 4-methylthis compound (4-MEC). researchgate.net Such derivatization strategies are crucial for overcoming the analytical challenges posed by the inherent chemical properties of these compounds in GC-MS analysis. ojp.gov

| Derivatizing Agent | Abbreviation | Target Functional Group(s) | Comments | Reference |

|---|---|---|---|---|

| Pentafluoropropionic Anhydride | PFPA | Amine | Considered one of the best choices based on validation parameters; suitable for secondary amine cathinones. | ojp.govrsc.org |

| Heptafluorobutyric Anhydride | HFBA | Amine | A best choice for derivatization, gives more ions and multi-fragmentation patterns. | ojp.govrsc.org |

| Trifluoroacetic Anhydride | TFA | Amine | A suitable derivatizing agent for synthetic cathinones. | rsc.org |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Amine/Hydroxyl (post-oximation) | Used in a two-step process after oximation of the ketone group. | researchgate.netnih.gov |

| Ethyl Chloroformate | - | Amine | Used for in-matrix derivatization of amphetamine-like molecules, including cathinones, in oral fluid. | nih.gov |

Chiral Analytical Separations

This compound is a chiral molecule, possessing a stereocenter that results in the existence of two enantiomers (R- and S-forms). nih.govmdpi.com These enantiomers can exhibit different biological and toxicological activities, making their separation and analysis crucial in forensic and pharmacological research. nih.govmdpi.comsciforum.net The development of enantioselective analytical methods is therefore essential for understanding the properties of each specific enantiomer.

Various analytical techniques have been successfully employed for the chiral separation of this compound and other synthetic cathinones. nih.govd-nb.info High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used method. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective in resolving the enantiomers of numerous cathinone derivatives, including this compound. mdpi.comresearchgate.net

In addition to HPLC, capillary electrophoresis (CE) offers a powerful alternative for chiral separations. d-nb.infonih.gov In CE, chiral selectors, such as various cyclodextrin (B1172386) derivatives, are added to the background electrolyte to facilitate the separation of enantiomers. nih.govd-nb.info A study employing β-cyclodextrin-assisted CE successfully separated the enantiomers of 61 cathinone derivatives, demonstrating the broad applicability of this technique. d-nb.info Specific HPLC-UV methods have been developed that can resolve the enantiomers of this compound, 3-MEC, and 4-CEC. mdpi.comresearchgate.net

| Technique | Chiral Selector / Stationary Phase | Key Findings | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based Chiral Stationary Phases (CSPs) | Efficiently enantio-separated synthetic cathinones, including 4-methylthis compound (4-MEC). | nih.govresearchgate.net |

| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Cellulose-based and Amylose-based CSPs | Developed direct HPLC-UV methods capable of separating dozens of synthetic cathinones, including this compound. | mdpi.com |

| Capillary Electrophoresis (CE) | β-Cyclodextrin (β-CD) derivatives | Demonstrated the ability to separate the enantiomers of a large number of cathinone derivatives. | nih.govd-nb.infonih.gov |

| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Not specified | A method was developed for the chiral separation of this compound, 3-MEC, and 4-CEC. | mdpi.comresearchgate.net |

High-Performance Liquid Chromatography with Chiral Stationary Phases (HPLC-CSP)

High-Performance Liquid Chromatography with Chiral Stationary Phases (HPLC-CSP) stands as a primary and versatile method for the enantioseparation of this compound. nih.govoup.commdpi.com This technique separates enantiomers based on their differential interactions with a chiral stationary phase, resulting in distinct retention times that allow for their individual quantification. oup.com Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are commonly and successfully used for resolving cathinone derivatives. nih.govmdpi.com For instance, successful enantioseparation of this compound has been demonstrated using cellulose-based CSPs. nih.gov The composition of the mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and a buffer, is a critical factor in achieving effective separation. nih.govresearchgate.net

Table 1: Illustrative HPLC-CSP Conditions for this compound Enantioseparation An interactive data table is available below:

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Cellulose tris-(3,5-dimethylphenyl-carbamate) |

| Mobile Phase | n-hexane/n-butanol/diethylamine (100:0.3:0.2) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Outcome | Successful baseline separation of this compound enantiomers |

This table presents a representative set of conditions and is not exhaustive of all possible methods.

Capillary Electrophoresis (CE) with Chiral Selectors (e.g., Cyclodextrins)

Capillary Electrophoresis (CE) is a valuable alternative for the chiral separation of this compound, offering high separation efficiency and minimal sample consumption. d-nb.infosemanticscholar.org In CE, enantioseparation is accomplished by introducing a chiral selector, most commonly a cyclodextrin (CD), into the background electrolyte. mdpi.commdpi.com The separation principle relies on the formation of transient diastereomeric complexes between the enantiomers and the CD, leading to different electrophoretic mobilities and migration times. d-nb.info The choice of CD, its concentration, and the pH of the background electrolyte are pivotal for successful resolution. d-nb.infomdpi.com Sulfated cyclodextrins, for example, have proven effective in the enantioseparation of various cathinone derivatives. d-nb.info

Table 2: Example of a Capillary Electrophoresis Method for Cathinone Derivative Enantioseparation An interactive data table is available below:

| Parameter | Condition |

|---|---|

| Chiral Selector | Sulfated-β-cyclodextrin |

| Background Electrolyte | Ammonium acetate (B1210297) buffer (pH 4.5) |

| Applied Voltage | 25 kV |

| Detection | UV or Mass Spectrometry (MS) |

| Outcome | Successful enantioseparation of cathinone analogs |

This table provides an example of conditions used for cathinone derivatives; specific optimization for this compound may be required.

Gas Chromatography with Chiral Derivatization

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a highly sensitive technique for analyzing this compound. For chiral analysis, an indirect approach involving derivatization is typically employed. mdpi.comuva.nl This process involves reacting the this compound enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. nih.govsemanticscholar.org These resulting diastereomers have different physicochemical properties and can be separated on a standard achiral GC column. nih.govsemanticscholar.org A commonly used CDA for this purpose is (S)-(−)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC). mdpi.comnih.govrsc.org This derivatization not only enables chiral separation but can also improve the thermal stability and chromatographic behavior of the analytes. ojp.gov

Isomer Differentiation and Impurity Profiling

The clandestine production of this compound often leads to the presence of structural isomers and various impurities. researchgate.net The identification of these related substances is critical for forensic intelligence, allowing for the potential linking of drug seizures and providing insights into the synthetic routes employed. semanticscholar.orgusm.my

Distinguishing Structural and Positional Isomers (e.g., iso-Ethcathinone)

Distinguishing this compound from its structural and positional isomers, such as iso-ethcathinone, is a significant analytical challenge. researchgate.nettandfonline.com These isomers have the same molecular weight, which can complicate identification. tandfonline.com Techniques such as GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for their differentiation. tandfonline.comresearchgate.net While isomers may exhibit similar mass spectra, they can often be separated based on their chromatographic retention times. uva.nlchromatographyonline.com For instance, studies have shown that this compound and its isomer, isothis compound, can be separated by GC, and they produce different major fragment ions in their mass spectra, allowing for their unambiguous identification. chromatographyonline.com Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for the definitive structural elucidation of these isomers. nih.gov

Impurity Analysis and Synthetic Route Tracing

The analysis of impurities in illicit this compound samples can reveal crucial information about the manufacturing process. researchgate.net Different synthetic pathways result in characteristic impurity profiles, which can include starting materials, reagents, and by-products. unodc.org For example, the synthesis of this compound may start from 2-bromopropiophenone (B137518) and ethylamine. nih.gov The presence of unreacted starting materials or specific by-products in a seized sample can suggest the synthetic method used. unodc.org Techniques like GC-MS and high-resolution mass spectrometry are employed to detect and identify these trace impurities. researchgate.netunodc.org By cataloging the impurity profile, forensic chemists can potentially link different drug seizures to a common origin and gain intelligence on illicit laboratory operations. semanticscholar.org

Emerging Research Directions and Future Perspectives

Development of Advanced Preclinical Models

The landscape of preclinical research on synthetic cathinones is expanding beyond traditional models. While foundational studies have often utilized rodent models to investigate addictive potential through methods like locomotor sensitization, conditioned place preference, and drug self-administration, there is a recognized need for more advanced and diverse models. Current research trends indicate a move towards addressing existing gaps, such as the limited number of studies involving chronic dosing schedules or the inclusion of female subjects, both of which are critical for a comprehensive toxicological profile.